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2-(6-fluoro-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide

Catalog No.
S12621785
CAS No.
M.F
C18H14FN3O
M. Wt
307.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(6-fluoro-1H-indol-1-yl)-N-(1H-indol-4-yl)acetam...

Product Name

2-(6-fluoro-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide

IUPAC Name

2-(6-fluoroindol-1-yl)-N-(1H-indol-4-yl)acetamide

Molecular Formula

C18H14FN3O

Molecular Weight

307.3 g/mol

InChI

InChI=1S/C18H14FN3O/c19-13-5-4-12-7-9-22(17(12)10-13)11-18(23)21-16-3-1-2-15-14(16)6-8-20-15/h1-10,20H,11H2,(H,21,23)

InChI Key

CXPLJKDNJNMCLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)NC(=O)CN3C=CC4=C3C=C(C=C4)F

The compound 2-(6-fluoro-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide is a synthetic organic molecule belonging to the indole family. Indoles are characterized by a bicyclic structure, which consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This specific compound features a 6-fluoro substitution on one indole moiety and an indole group attached to the nitrogen atom, contributing to its unique chemical properties and potential biological activities. The molecular formula is C16H14FN3OC_{16}H_{14}FN_{3}O with a molecular weight of approximately 299.3 g/mol.

The chemical reactivity of 2-(6-fluoro-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide can be attributed to the indole framework, which is known for its ability to undergo various electrophilic substitution reactions due to the delocalization of π-electrons. Common reactions include:

  • Electrophilic Aromatic Substitution: The presence of the fluorine atom enhances the electron-withdrawing character, influencing the reactivity towards electrophiles.
  • Nucleophilic Substitution: The amide functional group can participate in nucleophilic attacks, making it a versatile building block for further synthetic transformations.

Indole derivatives, including this compound, have shown a wide range of biological activities. Research indicates that compounds with indole scaffolds possess:

  • Anticancer Activity: Many indole derivatives exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties: Indoles have been identified as potential antimicrobial agents against bacteria and fungi.
  • Neuroprotective Effects: Some studies suggest that indole-based compounds may have protective effects on neuronal cells.

The specific biological activity of 2-(6-fluoro-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide remains to be fully elucidated, necessitating further pharmacological studies.

The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide typically involves several key steps:

  • Formation of Indole Derivatives: Starting with commercially available indoles, fluorination can be achieved using reagents such as Selectfluor or other fluorinating agents.
  • Amidation Reaction: The synthesized 6-fluoroindole is then reacted with an appropriate acetamide under acidic or basic conditions to yield the target compound.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

These methods can be adapted for both laboratory-scale synthesis and potential industrial applications.

The potential applications of 2-(6-fluoro-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide span various fields:

  • Pharmaceutical Development: Due to its unique structure, this compound may serve as a lead compound in drug discovery for treating cancer or infectious diseases.
  • Biochemical Research: Its properties can be explored in studies related to enzyme inhibition or receptor binding.

Interaction studies are crucial for understanding how 2-(6-fluoro-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide interacts with biological targets. These studies may involve:

  • Binding Affinity Assays: Evaluating how well the compound binds to specific proteins or receptors.
  • Cell-Based Assays: Testing the compound's effects on cellular pathways and viability.

Such studies provide insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 2-(6-fluoro-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide, allowing for comparative analysis:

Compound NameStructureUnique Features
2-(4-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamideC16H14BrN3OContains bromine instead of fluorine, altering reactivity and biological activity.
TryptophanC11H12N2O2An essential amino acid with significant roles in protein synthesis and neurotransmitter production.
Indole-3-acetic acidC10H9NO2A plant hormone involved in growth regulation, showcasing different biological functions despite structural similarities.

The uniqueness of 2-(6-fluoro-1H-indol-1-y)-N-(1H-indol-4-y)acetamide lies in its specific substitution pattern, particularly the combination of fluorine and an indole group, which may enhance its pharmacological profile compared to other indole derivatives.

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

307.11209024 g/mol

Monoisotopic Mass

307.11209024 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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